molecular formula C9H10N2S B2981447 N-cyano-N-methyl-3-(methylsulfanyl)aniline CAS No. 222734-73-8

N-cyano-N-methyl-3-(methylsulfanyl)aniline

Cat. No.: B2981447
CAS No.: 222734-73-8
M. Wt: 178.25
InChI Key: MSHIIKXFGRGEHA-UHFFFAOYSA-N
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Description

N-cyano-N-methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of a cyano group (–CN), a methyl group (–CH3), and a methylsulfanyl group (–SCH3) attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with a cyanating agent such as cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyano-N-methyl-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyano-N-methyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group may also contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-N-methyl-4-(methylsulfanyl)aniline
  • N-cyano-N-methyl-2-(methylsulfanyl)aniline
  • N-cyano-N-methyl-3-(ethylsulfanyl)aniline

Uniqueness

N-cyano-N-methyl-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

methyl-(3-methylsulfanylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIIKXFGRGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flame-dried Schlenk flask under a nitrogen atmosphere was charged with sodium hydride (60% in mineral oil, 0.14 g, 3.5 mmol), 3-Methylsulfanyl-phenyl-cyanamide (0.493 g, 3.00 mmol) and anhydrous THF (5 ml). The mixture was stirred rapidly and heated to 70° C. for circa 0.5 hours. On cooling to room temperature, iodomethane (0.37 ml, 6.00 mmol) was added drop wise and the mixture stirred at room temperature over night. The resulting clear, colourless solution was concentrated under vacuum before water (30 ml) and diethylether (40 ml) were added. The organic phase was separated, dried over Na2SO4 and the diethylether solvent removed under vacuum to yield a crude residue. Purification by column chromatography on silica gel using dichloromethane as mobile phase afforded the title compound as a pale yellow oil (0.388 g, 73%).
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0.14 g
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0.493 g
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5 mL
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0.37 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

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